

An In-Depth Technical Guide to 2-Methoxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methyl-5-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **2-Methoxy-4-methyl-5-nitropyridine**, a key heterocyclic building block in modern organic synthesis. The content herein is structured to deliver not just data, but also field-proven insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Molecular Attributes and Physical Properties

2-Methoxy-4-methyl-5-nitropyridine, with the CAS number 6635-90-1, is an organic compound featuring a pyridine ring substituted with a methoxy, a methyl, and a nitro group. This unique arrangement of functional groups imparts specific reactivity and physical characteristics that are pivotal for its role as a versatile chemical intermediate.

The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the pyridine core creates a molecule with distinct electronic properties, influencing its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of **2-Methoxy-4-methyl-5-nitropyridine**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₃	
Molecular Weight	168.15 g/mol	
CAS Number	6635-90-1	
Appearance	Orange solid	[1]
Melting Point	70-82 °C	[1]
Boiling Point	Not available at standard pressure.	
Solubility	Soluble in ethyl acetate and methanol.	[1]

Synthesis and Purification: A Validated Protocol

The synthesis of **2-Methoxy-4-methyl-5-nitropyridine** is reliably achieved through the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-4-methyl-5-nitropyridine, with sodium methoxide. This reaction is a cornerstone for accessing this valuable intermediate.

Causality Behind Experimental Choices

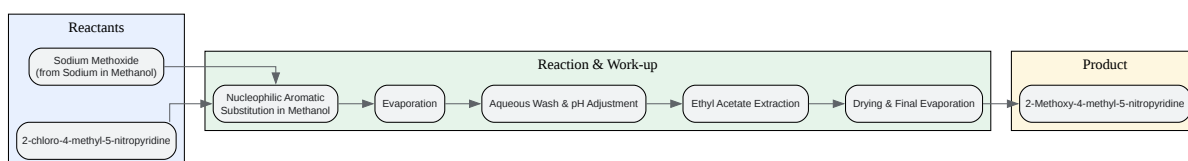
The choice of an absolute methanol as the solvent is critical; it not only serves as the source of the methoxide nucleophile upon reaction with sodium but also provides a polar medium to facilitate the dissolution of the reactants. The reaction is initiated at 0°C to control the initial exothermicity of the reaction between sodium and methanol. Allowing the reaction to proceed at room temperature ensures the completion of the nucleophilic substitution. The subsequent workup involving an aqueous wash and extraction with ethyl acetate is designed to remove inorganic byproducts and isolate the desired organic product.

Step-by-Step Synthesis Protocol

A robust and high-yielding synthesis protocol is detailed below:[1]

- **Preparation of Sodium Methoxide:** To a stirred solution of absolute methanol (75 ml) at 0°C, add sodium metal (2.30 g, 100 mmol) in portions.
- **Nucleophilic Substitution:** To the freshly prepared sodium methoxide solution, rapidly add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) dropwise.
- **Reaction Completion:** Stir the resulting dark-colored solution at room temperature for 30 minutes.
- **Isolation of Crude Product:** Concentrate the reaction mixture to a solid by evaporation under reduced pressure.
- **Aqueous Work-up:** Dissolve the solid in water (25 ml) and adjust the pH to 6 with concentrated HCl.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (2 x 25 ml).
- **Final Purification:** Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield the final product.

This protocol consistently yields **2-Methoxy-4-methyl-5-nitropyridine** as an orange solid with a high purity (98% yield reported).^[1]



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Caption: Synthetic workflow for **2-Methoxy-4-methyl-5-nitropyridine**.

Spectroscopic and Analytical Characterization

A thorough characterization of **2-Methoxy-4-methyl-5-nitropyridine** is essential to confirm its identity and purity. The following data provides a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (DMSO- d_6): The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl and methoxy groups.^[1]
 - δ 8.94 (s, 1H, Ar-H)
 - δ 6.97 (s, 1H, Ar-H)
 - δ 3.99 (s, 3H, -OCH₃)
 - δ 2.58 (s, 3H, -CH₃)
- ^{13}C NMR: While experimental data for the target molecule is not readily available, the expected chemical shifts can be predicted based on analogous structures. The carbon attached to the methoxy group would appear significantly downfield, as would the aromatic carbons influenced by the nitro group. The methyl and methoxy carbons would appear in the upfield region.

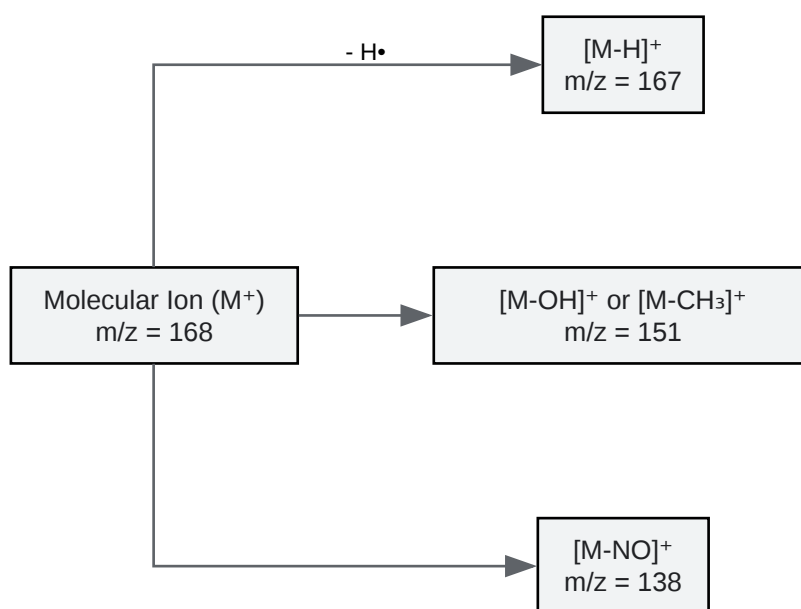
Mass Spectrometry (MS)

The low-resolution mass spectrum (LRMS) shows a prominent molecular ion peak and characteristic fragmentation patterns.^[1]

- m/z (relative intensity):
 - 168 (M⁺, 98%)
 - 167 (100%)
 - 151 (34%)
 - 138 (24%)

- 80 (17%)

The base peak at m/z 167 likely corresponds to the loss of a hydrogen atom. The fragment at m/z 151 suggests the loss of a hydroxyl radical, potentially after rearrangement, or the loss of a methyl group from the methoxy. The peak at m/z 138 could arise from the loss of NO.



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Caption: Key fragmentation pathways of **2-Methoxy-4-methyl-5-nitropyridine**.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxy-4-methyl-5-nitropyridine** would be characterized by the following key vibrational modes:

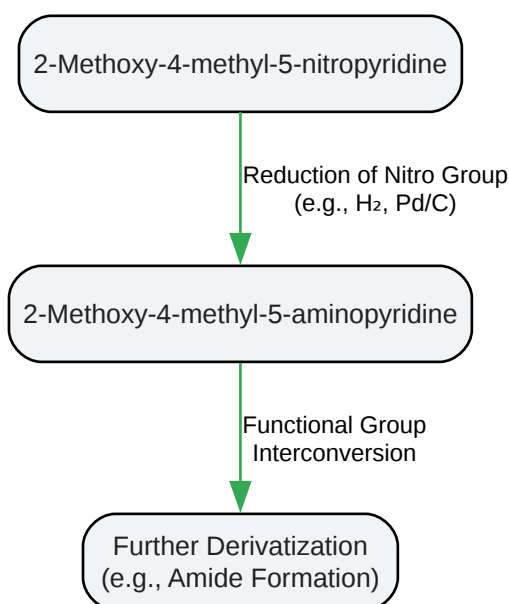
- $\sim 1550\text{-}1475\text{ cm}^{-1}$ and $\sim 1360\text{-}1290\text{ cm}^{-1}$: Strong asymmetric and symmetric stretching vibrations of the nitro group.^[2]
- $\sim 1600\text{-}1400\text{ cm}^{-1}$: Aromatic C=C and C=N stretching vibrations of the pyridine ring.^[2]
- $\sim 1320\text{-}1000\text{ cm}^{-1}$: C-O stretching vibrations of the methoxy group.^[2]

Chemical Reactivity and Applications in Drug Development

The strategic placement of the functional groups on the pyridine ring makes **2-Methoxy-4-methyl-5-nitropyridine** a valuable precursor for more complex molecules.

Key Reactive Sites

- **Nitro Group Reduction:** The nitro group is readily reduced to an amino group (e.g., using catalytic hydrogenation), providing a key handle for further derivatization, such as amide bond formation or the introduction of other functionalities. This transformation leads to the formation of 2-methoxy-4-methyl-5-aminopyridine, another important synthetic intermediate.
- **Nucleophilic Aromatic Substitution:** The methoxy group can potentially be displaced by strong nucleophiles under forcing conditions, although this is less common than reactions involving the nitro group.



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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methoxy-4-methyl-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581767#2-methoxy-4-methyl-5-nitropyridine-physical-properties]

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